molecular formula C16H15ClN2O4S B11113887 Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11113887
M. Wt: 366.8 g/mol
InChI Key: LMFPMWGJSBSIBW-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a thiophene ring substituted with carbamoyl, chlorobenzamido, and methyl groups, as well as an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.

    Introduction of Substituents: The carbamoyl, chlorobenzamido, and methyl groups are introduced through various substitution reactions. For example, the chlorobenzamido group can be introduced via an amide coupling reaction using 3-chlorobenzoic acid and an appropriate amine.

    Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

ETHYL 5-CARBAMOYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving thiophene derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-CARBAMOYL-2-(3-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-CARBAMOYL-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-CARBAMOYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the chlorobenzamido group, which can impart distinct chemical and biological properties compared to its brominated or fluorinated analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C16H15ClN2O4S

Molecular Weight

366.8 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[(3-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H15ClN2O4S/c1-3-23-16(22)11-8(2)12(13(18)20)24-15(11)19-14(21)9-5-4-6-10(17)7-9/h4-7H,3H2,1-2H3,(H2,18,20)(H,19,21)

InChI Key

LMFPMWGJSBSIBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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